molecular formula C14H12BrN5OS B6105722 N-(3-BROMO-4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

N-(3-BROMO-4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

Cat. No.: B6105722
M. Wt: 378.25 g/mol
InChI Key: WRDXLYQKSCESBW-UHFFFAOYSA-N
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Description

N-(3-BROMO-4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE: is a complex organic compound that features a brominated phenyl group, a thiophene ring, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-BROMO-4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.

    Bromination of the Phenyl Ring: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reactions: The brominated phenyl and the tetrazole-thiophene moieties are coupled using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas for nitro reduction.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique electronic properties due to the presence of the tetrazole and thiophene rings.

Biology:

  • Potential applications in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Medicine:

  • Investigated for its potential anti-inflammatory and anticancer properties.

Industry:

  • Could be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The exact mechanism of action of N-(3-BROMO-4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of the tetrazole ring could facilitate binding through hydrogen bonding or ionic interactions, while the thiophene ring might contribute to π-π stacking interactions.

Comparison with Similar Compounds

    N-(3-BROMO-4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE: can be compared to other compounds with similar structural features, such as:

Uniqueness:

  • The presence of the thiophene ring in this compound imparts unique electronic properties that might not be present in its analogs with furan or pyridine rings. This could affect its reactivity and binding properties, making it a compound of interest for specific applications.

Properties

IUPAC Name

N-(3-bromo-4-methylphenyl)-2-(5-thiophen-2-yltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5OS/c1-9-4-5-10(7-11(9)15)16-13(21)8-20-18-14(17-19-20)12-3-2-6-22-12/h2-7H,8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDXLYQKSCESBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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